molecular formula C4H5N3 B060600 4-Aminopyrimidine CAS No. 163133-87-7

4-Aminopyrimidine

Cat. No.: B060600
CAS No.: 163133-87-7
M. Wt: 95.1 g/mol
InChI Key: OYRRZWATULMEPF-UHFFFAOYSA-N
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Description

4-Aminopyrimidine is a fundamental nitrogen-containing heterocycle of significant importance in medicinal chemistry and chemical biology. Its structure serves as a privileged scaffold and key synthetic intermediate in the development of numerous pharmacologically active compounds, particularly kinase inhibitors, antiviral agents, and anticancer therapeutics. The electron-donating amino group at the 4-position profoundly influences the pyrimidine ring's electronic distribution, making it an essential precursor for synthesizing more complex, substituted pyrimidines. Researchers utilize this compound extensively to develop and optimize lead compounds, study structure-activity relationships (SAR), and investigate molecular recognition events involving nucleic acids and enzymes. Its mechanism of action as a final compound or metabolite often involves mimicking natural purine or pyrimidine bases, allowing it to act as a competitive inhibitor or modulator of various enzymatic targets, including tyrosine and serine/threonine kinases. This high-purity reagent is an indispensable tool for scientists engaged in organic synthesis, high-throughput screening, and the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-4-amine
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InChI

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRZWATULMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
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DSSTOX Substance ID

DTXSID10207841
Record name 4-Aminopyrimidine
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Molecular Weight

95.10 g/mol
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CAS No.

591-54-8
Record name 4-Aminopyrimidine
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Record name 4-Pyrimidinamine
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Foundational & Exploratory

Introduction: The Central Role of 4-Aminopyrimidine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopyrimidine for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus is a foundational heterocyclic scaffold and a cornerstone of medicinal chemistry.[1] Its presence in essential biomolecules like the nucleobases cytosine, thymine, and uracil highlights its profound biological significance.[1][2] This has catalyzed extensive research into pyrimidine derivatives, leading to a multitude of clinically successful drugs.[1] this compound, a key derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules, from antiviral and anticancer agents to herbicides.[3][4][5]

This guide offers a comprehensive exploration of the core physicochemical properties of this compound. As a Senior Application Scientist, my objective is to provide not just data, but also the underlying rationale for experimental methodologies and the implications of these properties for research and drug development. A thorough understanding of these characteristics is paramount for designing novel therapeutics, optimizing reaction conditions, and developing robust analytical methods.[6]

Core Physicochemical Characteristics

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For this compound, these properties dictate its solubility, stability, and potential for interaction with biological targets.[1]

PropertyValueSource(s)
Molecular Formula C₄H₅N₃[7][8]
Molecular Weight 95.10 g/mol [9]
Appearance White to off-white/light beige crystalline solid or powder[7][10][11][12]
Melting Point 154-156 °C[10][13]
Boiling Point 167.6°C (rough estimate)[10][13]
pKa 5.71 (at 20°C)[10][13]
Crystal Structure Orthorhombic[14]

The melting point of 154-156 °C is a key indicator of the compound's purity; a sharp melting range is characteristic of a pure substance.[10] The pKa of 5.71 indicates that this compound is a weak base.[10][13] This is a critical parameter in drug development, as it influences the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility Profile: A Key Determinant of Application

The solubility of this compound is a crucial factor for its use in synthesis and biological assays. It is described as sparingly or slightly soluble in water but soluble in organic solvents like ethanol and DMSO.[7][10][13] This solubility profile arises from the interplay between the polar amino group, which can form hydrogen bonds with water, and the relatively nonpolar aromatic pyrimidine ring.

Experimental Protocol: Qualitative Solubility Analysis

Determining a compound's solubility class provides valuable information about its functional groups and molecular size.[15] The following protocol outlines a systematic approach to classifying an unknown compound, such as this compound.

Causality Behind the Workflow: This sequential testing method is designed to efficiently categorize a compound based on its acid-base properties and polarity. Starting with water separates polar from nonpolar compounds. Subsequent tests with acidic (5% HCl) and basic (5% NaOH) solutions identify basic and acidic functional groups, respectively.[15][16] Concentrated sulfuric acid is used as a final step to identify compounds with neutral functional groups (like alkenes, alkynes, ethers, and amides) that can be protonated by a strong acid.[16]

Step-by-Step Methodology:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.[15][16]

    • Vigorously shake the tube.

    • Observe if the compound dissolves completely. This compound would show slight solubility.[10][13]

  • 5% HCl Solubility:

    • If the compound is insoluble or sparingly soluble in water, add approximately 25 mg of the compound to a test tube containing 0.75 mL of 5% HCl.[15][16]

    • Shake vigorously.

    • Observation of dissolution indicates the presence of a basic functional group, such as an amine. This compound, being basic, will dissolve.[16]

  • 5% NaOH and 5% NaHCO₃ Solubility:

    • For a water-insoluble compound, test its solubility in 0.75 mL of 5% NaOH.[15][17] Dissolution suggests an acidic functional group.

    • If soluble in NaOH, proceed to test in 0.75 mL of 5% NaHCO₃. Solubility in this weaker base indicates a strong organic acid.[15]

  • Concentrated H₂SO₄ Solubility:

    • If the compound is insoluble in water, 5% HCl, and 5% NaOH, and does not contain nitrogen or sulfur, test its solubility in cold, concentrated H₂SO₄.[16][17] Dissolution suggests the presence of a neutral functional group that can be protonated.

G cluster_0 Solubility Testing Workflow start Start with This compound Sample water Test in Water start->water result_water_insoluble Slightly Soluble/ Insoluble water->result_water_insoluble hcl Test in 5% HCl result_hcl_soluble Soluble (Organic Base - Class B) hcl->result_hcl_soluble naoh Test in 5% NaOH result_naoh_insoluble Insoluble naoh->result_naoh_insoluble h2so4 Test in conc. H₂SO₄ result_water_insoluble->hcl If insoluble in water result_water_insoluble->naoh Parallel test for acidic compounds result_naoh_insoluble->h2so4 If insoluble in NaOH/HCl G cluster_1 Spectroscopic Analysis Workflow sample This compound Sample uv_vis UV-Vis Spectroscopy sample->uv_vis ir FTIR Spectroscopy sample->ir nmr NMR Spectroscopy sample->nmr uv_result Electronic Transitions (λmax = 273 nm) uv_vis->uv_result ir_result Functional Groups (N-H, C=N, C=C) ir->ir_result nmr_result Complete Structure (¹H & ¹³C Environments) nmr->nmr_result

Caption: A typical workflow for the spectroscopic characterization of this compound.

Reactivity, Stability, and Importance in Drug Discovery

The chemical nature of this compound, featuring both an electron-deficient aromatic ring and a nucleophilic amino group, makes it a valuable and reactive building block in organic synthesis. [7]This dual reactivity allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for drug screening.

Stability and Storage: this compound is a stable solid under standard conditions. For long-term storage, it should be kept in a dark place under an inert atmosphere at room temperature to prevent degradation. [10][13] Role as a Privileged Scaffold: The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry. [1]This is due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with a wide variety of biological targets. [1][6]Its synthetic tractability allows for the fine-tuning of steric and electronic properties to optimize drug-like characteristics. [1]Consequently, this compound serves as a key starting material for drugs targeting a vast array of diseases, including cancer, infectious diseases, and Alzheimer's disease. [2][5][18]

G cluster_2 Pyrimidine-Based Drug Discovery Workflow start This compound Scaffold synthesis Chemical Synthesis & Library Generation start->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead 'Hits' Identified preclinical Preclinical Studies (In Vitro & In Vivo) hit_to_lead->preclinical 'Lead' Compounds clinical Clinical Trials preclinical->clinical

Caption: General workflow for pyrimidine-based drug discovery. [1]

Conclusion

This compound is a compound of fundamental importance in chemical and pharmaceutical sciences. Its well-defined physicochemical properties—including its melting point, pKa, solubility, and spectroscopic signatures—provide a solid foundation for its application in research and development. The unique combination of a basic amino group and a versatile pyrimidine ring makes it an exceptionally valuable scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of the properties detailed in this guide is essential for any scientist working to unlock the full potential of this remarkable molecule.

References

  • The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). (URL: )
  • NMR Spectroscopy 2026 - Complete Best Guide to 1H & 13C Interpretation, Tables & Quick Cheat-Sheet - Vedprep Main Exams. (2026, February 19). (URL: )
  • This compound - High purity | EN - Georganics. (URL: )
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). (URL: )
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20). (URL: )
  • Solubility test for Organic Compounds. (2024, September 24). (URL: )
  • This compound CAS#: 591-54-8 - ChemicalBook. (URL: )
  • Crystal structure of this compound, C4H5N3 - Semantic Scholar. (2003). (URL: )
  • Marketed pyrimidine scaffold containing drugs - ResearchG
  • This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (URL: )
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). (URL: )
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  • EXPERIMENT 1 DETERMIN
  • EXPERIMENT 2 DETERMIN
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  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (URL: )
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  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). (URL: )
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  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology - Universitas Pendidikan Indonesia. (URL: )
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  • Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde - Taylor & Francis. (2022, April 26). (URL: )
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Sources

4-aminopyrimidine CAS number and registry data

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Registry Intelligence

Part 1: Identity & Registry Intelligence (The Molecule Passport)

4-Aminopyrimidine serves as a fundamental heterocyclic scaffold in medicinal chemistry, distinct from its isomer 4-aminopyridine. While often confused due to nomenclature similarities, their electronic properties and biological applications differ vastly. This guide provides the definitive registry data and structural insights required for high-precision drug development.

Essential Registry Data
ParameterDataTechnical Note
CAS Number 591-54-8 Warning: Do not confuse with 4-Aminopyridine (CAS 504-24-5), the MS drug Fampridine.[1]
IUPAC Name Pyrimidin-4-amineAlso cited as 4-Pyrimidinamine.[2]
Molecular Formula C₄H₅N₃MW: 95.10 g/mol
SMILES Nc1ccncn1Useful for chemoinformatic queries.[2]
InChI Key OYRRZWATULMEPF-UHFFFAOYSA-NUnique standard identifier.
pKa (Conjugate Acid) 5.71 Significantly more basic than pyrimidine (pKa 1.3) but less basic than 4-aminopyridine (pKa 9.17).
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Solubility Soluble in DMSO, MeOH, Hot EtOAcSparingly soluble in cold water.
Part 2: Physicochemical Architecture & Tautomerism

Expert Insight: The reactivity of this compound is governed by its amino-imino tautomerism . Unlike aniline, where the amino group is static, the pyrimidine ring allows for a proton shift that is critical in enzyme binding pockets (e.g., Thiamin diphosphate enzymes).

In the Amino form (predominant in solution), the molecule acts as a nucleophile at the exocyclic nitrogen. In the Imino form (stabilized in specific protein environments), the N1-position becomes protonated, altering hydrogen bond donor/acceptor patterns.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift that dictates binding affinity.

Tautomerism cluster_0 Predominant Form (Solution) cluster_1 Minor Form (Binding Pocket) Amino Amino Tautomer (Aromatic System Intact) Imino Imino Tautomer (N1-H Protonated) Amino->Imino  Proton Shift (Equilibrium)  

Caption: The dynamic equilibrium between the stable amino form and the reactive imino species, critical for kinase inhibitor design.

Part 3: Synthetic Pathways & Process Chemistry[3][4]
Protocol A: High-Purity Recrystallization

Commercial samples often contain degradation products (dimers) or residual 4-chloropyrimidine. For biological assays, repurification is mandatory.

Methodology:

  • Dissolution: Suspend crude this compound (10.0 g) in Ethyl Acetate (EtOAc) (200 mL).

  • Heating: Heat to reflux (approx. 77°C) until full dissolution occurs. If particulates remain, perform a hot filtration.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature over 2 hours. Do not crash cool on ice immediately, as this traps impurities.

  • Harvest: Collect the colorless needles via vacuum filtration.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

    • Expected Yield: ~70% recovery.

    • Validation: Melting point should be sharp at 154–156°C .

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The most common application in drug discovery is coupling this compound to an aryl halide to create a kinase inhibitor core.

Reaction Scheme: Aryl-Br + this compound → Aryl-NH-Pyrimidine

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add Pd₂(dba)₃ (2 mol%) and Xantphos (3 mol%) to a reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate). Stir for 5 mins to pre-form the catalyst complex.

  • Substrates: Add the Aryl Bromide (1.0 equiv), This compound (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Visualization: Synthetic Workflow

Synthesis Start Start: Crude this compound Purify Step 1: Recrystallization (Hot EtOAc, Reflux) Start->Purify Check QC Check: MP 154-156°C Purify->Check React Step 2: Buchwald Coupling (Pd2(dba)3, Xantphos, Cs2CO3) Check->React  Valid Material   Product Final Scaffold: N-Aryl-pyrimidin-4-amine React->Product

Caption: Integrated workflow from raw material purification to catalytic cross-coupling application.

Part 4: Pharmacophore Utility & Applications[1][4][5]

Why select this compound? It is a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibition (ATP Mimicry): The N1 and the exocyclic amine (N-H) form a donor-acceptor motif that mimics the Adenine ring of ATP. This allows the molecule to anchor into the hinge region of kinases.

    • Targets: BTK (Bruton's Tyrosine Kinase), FGFR (Fibroblast Growth Factor Receptor).

    • Mechanism:[3][4][5][6] The pyrimidine ring occupies the adenine binding pocket, while the C5/C6 positions allow for vectors to reach the "gatekeeper" residue.

  • Nucleoside Analogs: this compound is the base moiety of Cytidine analogs. Modifications at the N1 position (ribosylation) yield antiviral and anticancer nucleosides (e.g., Gemcitabine analogs).

  • Thiamin (Vitamin B1) Mechanistics: The this compound ring is the "activator" component of Thiamin Diphosphate (ThDP). The imino tautomer facilitates the deprotonation of the thiazolium ring, initiating catalysis.

Part 5: Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.

  • Storage: Store at +2°C to +8°C. Hygroscopic.

References
  • Santa Cruz Biotechnology. this compound Product Data & CAS 591-54-8. Retrieved from

  • Brown, D. J. (1950).[8] Improved Synthesis and Purification of Aminopyrimidines. Journal of the Society of Chemical Industry, 69, 353. (Foundational purification protocol).

  • National Institutes of Health (PubChem). this compound Compound Summary (CID 68958). Retrieved from

  • Jordan, F., & Nemeria, N. S. (2005). Tautomerism of this compound in Thiamin Diphosphate Enzymes. Bioorganic Chemistry, 33, 190-215. (Detailed analysis of amino-imino tautomerism).
  • ChemicalBook. this compound Properties and Safety Data. Retrieved from

Sources

Thermodynamic Stability of Amino-Substituted Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the thermodynamic stability of amino-substituted pyrimidines, focusing on the 2-, 4-, and 5-amino isomers. It is designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

Amino-substituted pyrimidines are foundational scaffolds in medicinal chemistry, serving as bioisosteres for nucleobases (cytosine, adenine) and critical pharmacophores in kinase inhibitors (e.g., Imatinib, Palbociclib). Their thermodynamic stability is governed by a delicate interplay between aromaticity retention , tautomeric equilibria , and solvation effects .

While the amino (


) tautomer is the dominant species for all isomers in the ground state, the energy gap to the imino (

) form varies significantly by position. This guide quantifies these differences, establishing that 2-aminopyrimidine represents the thermodynamic sink (most stable neutral isomer), while 4-aminopyrimidine exhibits superior basicity due to para-quinoid resonance stabilization upon protonation.

Theoretical Foundations & Electronic Structure

Isomeric Stability Landscape

The stability of aminopyrimidines depends on the conjugation of the exocyclic amino lone pair with the electron-deficient pyrimidine ring.

  • 2-Aminopyrimidine (2-AP): The amino group is flanked by two ring nitrogens (ortho-like). The lone pair donates into the ring, but the symmetry distributes this density equally. It is the most thermodynamically stable neutral isomer due to maximized lattice energy and symmetric H-bonding capability.

  • This compound (4-AP): The amino group is conjugated to N1 (para-like) and N3 (ortho-like). This creates a strong "push-pull" system. While slightly less stable than 2-AP in the neutral solid state, it is significantly more basic.

  • 5-Aminopyrimidine (5-AP): The amino group is meta to both ring nitrogens. Direct resonance conjugation to the ring nitrogens is disrupted, making it the least electronically coupled and generally the least basic.

Tautomeric Equilibria (Amino vs. Imino)

The Amino-Imino tautomerism is the critical thermodynamic variable.

  • Amino Form: Aromatic sextet is preserved. (Favored by

    
     15–20 kcal/mol in gas phase).
    
  • Imino Form: Aromaticity is disrupted (quinoid character).

Key Insight: Solvents with high dielectric constants (water, DMSO) stabilize the imino form via H-bonding, but the amino form remains dominant (>99.9%) at physiological pH.

Quantitative Thermodynamic Data

The following table synthesizes experimental and computational data for the three primary isomers.

Property2-AminopyrimidineThis compound5-Aminopyrimidine
Structure Symmetric (

)
Asymmetric (

)
Meta-substituted (

)
Melting Point 125–126 °C154–156 °C170–174 °C
pKa (Conj. Acid) 3.54 (Weak Base)5.71 (Moderate Base)~2.6 (Very Weak Base)

+39.4 kJ/molEst. > +45 kJ/molEst. > +50 kJ/mol
Resonance Mode Ortho-QuinoidPara-Quinoid (Strong)Meta (Inductive dom.)
Lattice Energy High (H-bond dimer)High (Linear chains)Moderate

Analysis:

  • Basicity Inversion: Despite 2-AP being more stable as a neutral solid, 4-AP is the stronger base (

    
    ). Protonation of 4-AP occurs at N1, allowing the positive charge to be delocalized onto the exocyclic nitrogen via a stable para-quinoid resonance structure. 2-AP protonation forces a less favorable ortho-quinoid distribution.
    
  • Thermal Stability: The high melting point of 5-AP suggests strong intermolecular H-bonding in the crystal lattice, despite its lower electronic stability.

Visualization of Mechanisms

Tautomeric & Protonation Pathways

The following diagram illustrates the competition between resonance stabilization and tautomerization.

Tautomerism Amino_2AP 2-Aminopyrimidine (Amino Form) Most Stable Imino_2AP 2-Iminopyrimidine (Imino Form) High Energy (+15 kcal/mol) Amino_2AP->Imino_2AP Tautomerization (Unfavorable) Cation_2AP 2-AP Cation (Protonated at Ring N) Amino_2AP->Cation_2AP +H+ (pKa 3.54) Amino_4AP This compound (Amino Form) Cation_4AP 4-AP Cation (Para-Quinoid Resonance) Most Basic Amino_4AP->Cation_4AP +H+ (pKa 5.71) Strong Resonance

Caption: Thermodynamic pathways for 2-AP and 4-AP. Note the stronger protonation drive for 4-AP.

Thermodynamic Cycle for Enthalpy Determination

To experimentally validate stability, one must measure the Enthalpy of Formation (


).

ThermoCycle Solid Solid Aminopyrimidine (Crystal Lattice) Gas Gas Phase Molecule (Isolated) Solid->Gas ΔH(sublimation) Combustion Combustion Products (CO2, H2O, N2) Solid->Combustion ΔcH° (Combustion Calorimetry) Elements Standard State Elements (C, H2, N2) Elements->Solid ΔfH°(solid) Elements->Combustion Known Ref Values

Caption: Born-Haber cycle used to derive gas-phase stability from experimental combustion calorimetry.

Experimental Protocol: High-Precision Combustion Calorimetry

To determine the standard molar enthalpy of formation (


) of a novel amino-pyrimidine derivative, use this self-validating protocol.

Objective: Measure energy of combustion (


) to derive 

.
Phase 1: Sample Preparation
  • Purification: Recrystallize sample from Ethanol/Water (95:5) to achieve >99.9% purity.

  • Drying: Dry in a vacuum desiccator over

    
     for 48 hours to remove solvates.
    
  • Pelletizing: Press sample into a pellet (mass ~0.5 g) to prevent scattering during ignition.

Phase 2: Calorimetric Measurement
  • Instrument: Isoperibol Oxygen Bomb Calorimeter.

  • Conditions:

    
    , 
    
    
    
    .
  • Calibration: Calibrate system using NIST-traceable Benzoic Acid (

    
    ).
    
  • Combustion: Place pellet in the crucible with a cotton fuse. Charge bomb with oxygen. Fire.

  • Correction: Measure the temperature rise (

    
    ) using a thermistor (
    
    
    
    resolution).
  • Acid Correction: Titrate the bomb washings with 0.1M NaOH to correct for nitric acid (

    
    ) formed from 
    
    
    
    impurities.
Phase 3: Calculation


Where 

is the change in moles of gas. Finally, calculate

using Hess's Law and standard enthalpies of

and

.

Computational Workflow (DFT)

For predictive stability analysis (e.g., before synthesis), use this Density Functional Theory (DFT) workflow.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic tautomers).

    • Refinement: Use wB97X-D functional to account for dispersion forces if studying dimers.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase, Water (

      
      ), Chloroform (
      
      
      
      ).
  • Key Output Parameters:

    • Zero-Point Energy (ZPE) corrected electronic energy.

    • NBO Analysis: To quantify the "resonance weight" of the amino lone pair donation.

    • Imaginary Frequencies: Confirm minima (0 imaginary freqs) or Transition States (1 imaginary freq).

References

  • NIST Chemistry WebBook. Thermochemistry of 2-Aminopyrimidine and this compound. National Institute of Standards and Technology. [Link]

  • Di, Y.-Y., et al. (2011). Thermochemistry of 2-Aminopyrimidine (C5H6N2)(s). Journal of Solution Chemistry. [Link]

  • Riethmiller, S., et al.Protonation and Tautomerism of Aminopyrimidines. Journal of Organic Chemistry.
  • Gaussian, Inc. DFT Methods for Tautomeric Equilibria.[Link]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine. [Link]

Sources

Methodological & Application

palladium-catalyzed cross-coupling reactions with 4-aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Aminopyrimidine

Executive Summary & Strategic Importance

This compound is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Pazopanib, Imatinib analogs). However, incorporating this moiety via Palladium-catalyzed Buchwald-Hartwig amination presents a distinct "Heteroatom Challenge."

Unlike simple anilines, this compound acts as a bidentate ligand. The endocyclic nitrogens (N1, N3) are Lewis basic and capable of displacing phosphine ligands or forming stable, off-cycle palladium resting states (Catalyst Poisoning). Furthermore, the exocyclic amine is electron-deficient (pKa


 5.7), significantly retarding the rate of amine coordination and deprotonation compared to standard nucleophiles.

This guide provides a validated, self-consistent framework for overcoming these barriers using Third-Generation (G3) Palladacycle precatalysts and bulky biaryl phosphine ligands.

Mechanistic Insight: The "Poisoning vs. Production" Cycle

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathways.

Key Mechanistic Hurdles:

  • Oxidative Addition: Generally fast with Aryl Bromides; rate-limiting with Aryl Chlorides.

  • Amine Coordination: The critical failure point. The Pd(II) center prefers the "harder" N1/N3 ring nitrogens over the "softer," sterically hindered exocyclic

    
    .
    
  • Reductive Elimination: Requires a ligand that is bulky enough to squeeze the product out, yet electron-rich enough to prevent oxidative addition reversibility.

Pathway Visualization

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coord Amine Coordination (Equilibrium) OxAdd->Coord + this compound Poison CATALYST POISONING (N1/N3 Coordination) Coord->Poison Kinetic Trap (Fast) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base (Productive Path) Poison->Coord Reversible (Slow) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regeneration

Figure 1: The competitive landscape between productive amine binding and catalyst poisoning by the pyrimidine ring.[1]

Critical Parameter Optimization

The choice of Ligand and Pre-catalyst is not merely a variable; it is the determinant of success.

Ligand Selection Strategy

For 4-aminopyrimidines, monodentate biaryl phosphines are superior to bidentate ligands (like BINAP) because they allow the necessary steric flexibility for the reductive elimination of the bulky heteroaryl amine.

LigandClassRecommendationRationale
BrettPhos Biaryl MonophosphinePrimary Choice Highly selective for primary amines; steric bulk prevents N1/N3 coordination.
tBuXPhos Biaryl MonophosphineSecondary Choice Excellent for electron-poor amines; high turnover frequency.
Xantphos BidentateSpecific CasesUse only if biaryl phosphines fail; good for specific chelation modes but generally slower.
The Pre-catalyst Advantage

Avoid Pd2(dba)3 or Pd(OAc)2. These sources generate Pd(0) slowly and often result in the formation of palladium black before the catalytic cycle stabilizes.

  • Standard: BrettPhos Pd G3 (or G4).[2]

  • Why: These palladacycles release the active L-Pd(0) species only upon exposure to base in the reaction vessel, ensuring a 1:1 Ligand:Pd ratio and zero induction period.

Experimental Protocols

Protocol A: N-Arylation of this compound (Nucleophile)

Use this protocol when coupling this compound to an Aryl Halide.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • This compound (1.2 equiv)[3][4]

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)[5]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with the Aryl Halide (if solid), this compound, BrettPhos Pd G3, and Base (

    
    ).
    
    • Note: If using NaOtBu, ensure it is fresh and white. Yellowing indicates hydrolysis.

  • Degassing: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Concentration: Aim for 0.2 M to 0.5 M relative to the aryl halide.

  • Activation: Place the vial in a pre-heated block at 90°C - 100°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Monitor via LC-MS.

    • Checkpoint: If conversion stalls at 50% after 2 hours, add 0.5 mol% additional catalyst (dissolved in minimal solvent).

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd residues, and concentrate.

Protocol B: Coupling to 4-Chloropyrimidine (Electrophile)

Use this protocol when the pyrimidine ring holds the halogen.

Reagents:

  • 4-Chloropyrimidine (1.0 equiv)

  • Amine Partner (1.2 equiv)[6]

  • Catalyst: Pd(OAc)2 (2 mol%) + Xantphos (3 mol%) OR BrettPhos Pd G3.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 biphasic) or Dioxane.

Step-by-Step Methodology:

  • Setup: In a reaction tube, combine 4-Chloropyrimidine, Amine, and

    
    .
    
  • Catalyst: Add Pd(OAc)2 and Xantphos.[7]

  • Solvent: Add Toluene and degassed water (the water helps solubilize the inorganic base, creating a "phase-transfer" like effect which is beneficial for chloropyrimidines).

  • Reaction: Heat to 100°C for 4-12 hours.

  • Note: Chloropyrimidines are prone to hydrolysis. If hydrolysis (4-hydroxypyrimidine) is observed, switch to anhydrous Dioxane and

    
    .
    

Troubleshooting & Decision Logic

Use this logic flow to diagnose low yields.

DecisionTree Problem Low Yield / Stalled Reaction Check1 Is SM remaining? Problem->Check1 Check2 Is Dehalogenation observed? Check1->Check2 Yes Sol3 Oxidative Addition Failure: Switch to tBuXPhos G3 Use Aryl I/Br instead of Cl Check1->Sol3 No (Complex Mix) Sol1 Poisoning Issue: Switch to BrettPhos G3 Increase Temp to 110C Check2->Sol1 No (Just SM) Sol2 Protodehalogenation: Switch Solvent to Toluene Use weaker base (Cs2CO3) Check2->Sol2 Yes (Ar-H formed)

Figure 2: Troubleshooting logic for stalled cross-coupling reactions.

Safety & Handling

  • Palladium Residues: Palladium species can be sensitizers. All work-up materials (Celite, filter paper) should be disposed of as heavy metal waste.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Handle in a fume hood.

  • Pressure: Reactions at 100°C in closed vials generate pressure. Use pressure-rated vials.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society, 131(36), 12898–12899. (Foundational work on BrettPhos ligands for heteroamines).

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 79(9), 4161–4166. (Development of G3 Precatalysts).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. (Comprehensive guide on ligand selection).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970. (Mechanistic grounding on reductive elimination).

  • BenchChem Application Notes. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." (Catalyst poisoning mechanisms).[8][9]

Sources

Application Notes & Protocols: Synthesis of Novel Sulfonamide Antibiotics Utilizing a 4-Aminopyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Antibiotics

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including several vitamins and nucleic acids.[1] Its incorporation into the sulfonamide framework has given rise to a critical class of antibiotics. Pyrimidine-sulfonamide hybrids can function as potent inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs effectively halt bacterial proliferation, exerting a bacteriostatic effect.[2][3]

This document provides a detailed guide for the synthesis of a model sulfonamide antibiotic derived from 4-aminopyrimidine. The protocols and principles outlined herein are designed for researchers in drug discovery and medicinal chemistry, offering a foundational methodology that can be adapted for the creation of diverse compound libraries. We will delve into the mechanistic rationale behind the synthetic strategy, provide a robust, step-by-step protocol, and discuss key characterization techniques.

Reaction Principle: Nucleophilic Attack on a Sulfonyl Chloride

The classical and most direct route to sulfonamide synthesis involves the reaction of an amine with a sulfonyl chloride.[4] In this application, the exocyclic amino group of this compound acts as the nucleophile. It attacks the electrophilic sulfur atom of a substituted benzenesulfonyl chloride. The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

The choice of the sulfonyl chloride allows for extensive diversification of the final molecule. For this protocol, we will use p-acetamidobenzenesulfonyl chloride, a common and stable precursor that leads to an N-acetylated sulfonamide. This acetyl group can be retained or later hydrolyzed to yield the free amine, characteristic of many "sulfa" drugs.

Reaction Scheme Workflow

The following diagram illustrates the core synthetic pathway.

Caption: General reaction scheme for the synthesis of a pyrimidine-based sulfonamide.

Experimental Protocol: Synthesis of N-(4-(N-(pyrimidin-4-yl)sulfamoyl)phenyl)acetamide

This protocol details the synthesis in a laboratory setting, yielding the target compound which can serve as a lead for further antibiotic development.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask (100 mL)
p-Acetamidobenzenesulfonyl chlorideReflux condenser
Anhydrous PyridineMagnetic stirrer and stir bar
Deionized WaterHeating mantle or oil bath
Ethanol (95%)Buchner funnel and filter flask
Hydrochloric Acid (1 M)Beakers and graduated cylinders
Sodium Bicarbonate (Saturated solution)Thin-Layer Chromatography (TLC) plates
Anhydrous Magnesium SulfateRotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous pyridine (approx. 20-30 mL) to the flask. Stir the mixture at room temperature until the this compound is completely dissolved. Pyridine serves as both the solvent and the acid scavenger.[5][6]

  • Addition of Sulfonyl Chloride: Slowly add p-acetamidobenzenesulfonyl chloride (1.1 eq) to the solution in portions over 15 minutes. An exothermic reaction may be observed. The gradual addition is crucial to control the reaction temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approx. 115°C). Maintain reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The disappearance of the this compound spot indicates the reaction is nearing completion.

  • Quenching and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. This step quenches the reaction and precipitates the crude product.

  • Neutralization and Isolation: The resulting acidic solution should be carefully neutralized. First, add 1 M HCl to dissolve any unreacted pyridine. Then, slowly add a saturated solution of sodium bicarbonate until the pH is neutral (~7). The solid precipitate is the crude product.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with copious amounts of cold deionized water to remove pyridinium salts and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Purification: Recrystallization
  • Solvent Selection: Transfer the dried crude product to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Experimental Workflow Diagram

G A 1. Dissolve this compound in Anhydrous Pyridine B 2. Add p-Acetamidobenzenesulfonyl Chloride (Portion-wise) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D In-process Control E 5. Cool & Quench in Ice-Water C->E D->C F 6. Neutralize & Filter Crude Product E->F G 7. Recrystallize from Ethanol F->G Purification H 8. Characterize Pure Product (NMR, IR, MS) G->H

Caption: Step-by-step workflow for the synthesis and purification of the target sulfonamide.

Causality and In-Depth Insights

  • Why Pyridine? Pyridine is an ideal choice for this reaction. As a moderately weak base, it effectively neutralizes the HCl produced during the reaction, preventing the protonation of the this compound's amino group, which would render it non-nucleophilic.[5] Its high boiling point also makes it a suitable solvent for reactions requiring elevated temperatures to proceed at a reasonable rate.[6]

  • Controlling the Reaction: The reaction between an amine and a sulfonyl chloride can be vigorous. Adding the sulfonyl chloride in portions to a cooled solution of the amine helps to dissipate the heat generated and prevents the formation of unwanted side products.

  • Importance of Anhydrous Conditions: While not strictly necessary for this specific reaction, using an anhydrous solvent (like anhydrous pyridine) is good practice. Sulfonyl chlorides can slowly hydrolyze in the presence of water to form the corresponding sulfonic acid, which would reduce the overall yield.

  • Purification Strategy: The workup procedure is designed to remove the major impurities. Pouring the reaction mixture into water precipitates the organic product while the pyridinium hydrochloride byproduct remains dissolved. The final recrystallization step is critical for achieving high purity, which is essential for accurate biological testing and characterization.

Characterization of the Final Compound

To confirm the identity and purity of the synthesized sulfonamide, the following analytical techniques are recommended:

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).[2][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide a detailed map of the molecule. Expect to see characteristic signals for the protons on the pyrimidine ring, the aromatic protons on the benzene ring, the N-H protons of the sulfonamide and amide, and the methyl protons of the acetyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound, providing definitive evidence of a successful synthesis.[7]

References

  • Modification of Sulfadiazine Antibacterial to Promising Anticancer Schiff Base Derivatives: Synthesis and in Vitro Studies. (2024). Google Scholar.
  • New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. (2022). MDPI. Available at: [Link]

  • Synthesis and Characterization of Potential Biological Active Novel Sulfonamides Derived From Sulfadiazine. (2022). ResearchGate. Available at: [Link]

  • Nine new Sulfadiazine Derivatives; Synthesis and Comprehensive Characterization and Anti-potential effect against pathogenic bacteria. (2025). Google Scholar.
  • Synthesis, characterization and biological studies of sulfadiazine drug based transition metal complexes. (n.d.). JOCPR. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Drugs containing pyrimidine (Orange) and sulfonamide (purple). (n.d.). ResearchGate. Available at: [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Taylor & Francis Online. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Google Scholar.
  • Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). ACS Figshare. Available at: [Link]

  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. (n.d.). RSC Publishing. Available at: [Link]

  • Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. (2024). PubMed. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). Organic Letters. Available at: [Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed. Available at: [Link]

  • Full article: Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (2016). Taylor & Francis Online. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). Journal of Medicinal Chemistry. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • US8334383B2 - Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents.
  • US2410793A - Sulfonamido pyrimidines. (n.d.). Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). PMC. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Available at: [Link]

Sources

Application Note: Preparation of Transition Metal Complexes with 4-Aminopyrimidine

[1][2]

Introduction & Strategic Rationale

4-Aminopyrimidine (4-AP) represents a versatile, ambidentate ligand scaffold in coordination chemistry.[1] Unlike its isomer 2-aminopyrimidine, where the amino group is flanked by two nitrogen atoms, 4-AP possesses a distinct asymmetry that offers unique coordination vectors.

For drug development professionals and inorganic chemists, 4-AP complexes are of high value due to their structural homology with nucleobases (cytosine), making them excellent candidates for:

  • DNA Intercalation & Binding Studies: Mimicking metal-DNA interactions.

  • Anticancer Therapeutics: Specifically Platinum(II) and Ruthenium(II) analogues.[1]

  • Metal-Organic Frameworks (MOFs): Utilizing the divergent angle between the ring nitrogens and the exocyclic amine to build polymeric networks (e.g., with Ag(I)).[1]

Ligand Chemistry & Coordination Modes

The reactivity of 4-AP is dictated by the competition between the endocyclic ring nitrogens (N1, N3) and the exocyclic amino group (-NH₂) .

  • Soft Acids (Pt(II), Pd(II)): Prefer the softer endocyclic nitrogen (N1 or N3) due to better orbital overlap (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Hard/Borderline Acids (Cu(II), Zn(II)): Often coordinate via N1/N3 but can engage the exocyclic amine in hydrogen bonding networks, stabilizing the crystal lattice rather than forming direct M-N bonds.[1]

  • Steric Control: The position of the amino group at C4 creates a steric difference between N3 (adjacent to -NH₂) and N1 (remote).[1] N1 is often the kinetically favored binding site for bulky metal centers.

CoordinationModesLigandThis compound (4-AP)N1N1 (Ring)Preferred (Sterically Free)Ligand->N1Major Mode(Pt, Pd, Cu)N3N3 (Ring)Sterically HinderedLigand->N3Minor Mode(Bridging)ExoExocyclic -NH2Rare Direct Coordination(H-Bond Donor)Ligand->ExoSupramolecularStabilization

Figure 1: Competitive coordination sites on the this compound scaffold.[1] N1 is generally the thermodynamic sink for monodentate coordination.

General Synthesis Principles

Successful isolation of 4-AP complexes requires strict control over Solvent Polarity , Stoichiometry , and pH .

ParameterCritical ConsiderationRecommendation
Solvent 4-AP is water-soluble; Metal salts vary.Ethanol/Water (1:1) is the universal starting point.[1] For Pt(II), use water to avoid solvolysis.[1]
Stoichiometry 4-AP can bridge metals.2:1 (Ligand:Metal) for discrete monomers.1:1 promotes polymeric/bridged species.[1]
pH Control Protonation of N1/N3 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Maintain pH > 6 to ensure the ring nitrogens are deprotonated and available for binding.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-Dichlorobis(this compound)platinum(II)

Target Audience: Oncology researchers (Cisplatin analogues).[1] Mechanism: Substitution of labile chloride ligands by 4-AP in an aqueous medium.

Materials:

  • Potassium Tetrachloroplatinate(II) (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • This compound (4-AP)[2][1][3]

  • Deionized Water (Milli-Q grade)[1]

  • 0.1 M HCl (for pH adjustment)[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 415 mg (1.0 mmol) of

    
     in 10 mL of deionized water. The solution should be clear red.
    
  • Ligand Preparation: Dissolve 190 mg (2.0 mmol) of 4-AP in 5 mL of water.

    • Note: A slight excess (2.05 eq) of ligand can drive the reaction to completion but increases the risk of forming the tetrakis species ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . Adhere strictly to 2:1.
      
  • Mixing: Slowly add the ligand solution to the platinum solution dropwise under stirring at room temperature.

  • Reaction: Heat the mixture to 50°C (Do not boil, as this promotes Pt reduction) and stir for 24 hours.

    • Observation: The red color will fade to yellow/pale yellow, and a precipitate will begin to form.

  • Isolation: Cool the suspension to 4°C overnight to maximize precipitation.

  • Filtration: Filter the yellow solid (cis-isomer) using a sintered glass crucible.

  • Washing: Wash with cold water (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), ethanol (
    
    
    ), and diethyl ether (
    
    
    ).
  • Drying: Vacuum dry at 40°C for 4 hours.

Validation:

  • Yield: ~65-75%

  • Solubility: Low in water (typical for neutral cis-Pt species); soluble in DMF/DMSO.[1]

Protocol B: Synthesis of Bis(this compound)copper(II) Acetate Monohydrate

Target Audience: Crystallographers and Bio-inorganic Chemists.[1] Mechanism: Ligand exchange with acetate; potential for apical coordination.

Materials:

  • Copper(II) Acetate Monohydrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • This compound[2][3][4][5]

  • Ethanol (Absolute)[1][6]

Step-by-Step Methodology:

  • Metal Solution: Dissolve 200 mg (1.0 mmol) of

    
     in 15 mL of hot ethanol (~60°C). The solution will be dark blue-green.
    
  • Ligand Solution: Dissolve 190 mg (2.0 mmol) of 4-AP in 10 mL of ethanol.

  • Combination: Add the ligand solution to the hot copper solution.

    • Immediate Change: The solution typically shifts to a deeper blue or violet, indicating N-coordination displacing weak solvent/acetate interactions.

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic equilibration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and let stand.

  • Harvesting: Filter the blue/violet crystals.

  • Washing: Wash with cold ethanol.

Structural Insight: Copper(II) often forms a "paddlewheel" dimer with acetates, but 4-AP is a strong enough donor to break this dimer, forming monomeric ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Protocol C: Synthesis of Silver(I) Coordination Polymer

Target Audience: Materials Scientists (MOFs/Antibacterial coatings).[1] Mechanism: Self-assembly driven by Ag-N affinity and linear coordination geometry.

Materials:

  • Silver Nitrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[6]
    
  • This compound[2][3][4][5]

  • Methanol/Water (1:1 mixture)[1]

  • Warning: Silver salts are light-sensitive. Wrap flasks in aluminum foil.

Step-by-Step Methodology:

  • Dissolution: Dissolve 170 mg (1.0 mmol) of

    
     in 10 mL of water/methanol.
    
  • Ligand Addition: Add 95 mg (1.0 mmol) of 4-AP dissolved in 10 mL methanol.

    • Note: A 1:1 ratio is used here to encourage bridging (N1-Ag-N3 or N1-Ag-N_exo) rather than capping.[1]

  • Incubation: Stir at room temperature for 1 hour, then leave undisturbed in the dark for 3-5 days.

  • Product: Colorless block crystals or white microcrystalline powder will form.

  • Isolation: Filtration and washing with cold methanol.

Characterization & Validation

To validate the synthesis, compare the spectral fingerprints of the free ligand vs. the complex.

Infrared Spectroscopy (FT-IR)

The most diagnostic bands are the Pyrimidine Ring Breathing and the Amino Group stretches.

Functional GroupFree Ligand (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Complex (Typical Shifts)Structural Implication

asym
~3350Negligible shift (

)
Amino group NOT coordinated.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

sym
~3180Negligible shift (

)
Amino group NOT coordinated.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

~1580Shift to lower freq (~1560)Metal-Ring Nitrogen (N1/N3) bond formation.
Ring Breathing~990Shift to higher freq (~1010)Rigidification of ring upon coordination.
UV-Vis Spectroscopy
  • Ligand:

    
     transitions at ~240 nm and ~270 nm.
    
  • Complex:

    • Pt(II): Slight red shift of ligand bands; appearance of LMCT bands < 300 nm.[1]

    • Cu(II): Appearance of d-d transition band in the visible region (600–750 nm), confirming geometry (Square planar vs. Octahedral).[1]

Synthesis Workflow Diagram

SynthesisFlowStartStart: Define Metal CenterChoiceSelect Metal TypeStart->ChoicePt_PathInert (Pt, Pd)Requires Heat & TimeChoice->Pt_PathPt(II)Cu_PathLabile (Cu, Zn, Ni)Rapid EquilibriumChoice->Cu_PathCu(II)Ag_PathSelf-Assembly (Ag)Light SensitiveChoice->Ag_PathAg(I)Pt_StepDissolve K2PtCl4 in H2OAdd 2 eq. 4-APHeat 50°C, 24hPt_Path->Pt_StepCu_StepDissolve Cu salt in EtOHAdd 2 eq. 4-APReflux 2hCu_Path->Cu_StepAg_StepDissolve AgNO3 in MeOH/H2OAdd 1 eq. 4-APDark, RT, 3 DaysAg_Path->Ag_StepPrecipPrecipitation / CrystallizationPt_Step->PrecipCu_Step->PrecipAg_Step->PrecipWashWash (Solvent/Ether)Precip->WashAnalyzeCharacterization (IR, NMR, XRD)Wash->Analyze

Figure 2: Decision tree for the synthesis of 4-AP complexes based on metal center kinetics.

References

  • Crystal Structure of Cu(II)

    • Title: Crystal structure and spectroscopic studies of tris(2-aminoethyl)amine copper(II) complexes with 4-aminopyridine.
    • Source: Journal of Coordin
    • URL:[Link][1]

  • Silver(I)

    • Title: Series of Ag(I) Coordination Complexes Derived from Aminopyrimidyl Ligands and Dicarboxylates.[1]

    • Source: Crystal Growth & Design (ACS).[1]

    • URL:[Link][1]

  • Platinum(II) Anticancer Analogues (Contextual Foundation)

    • Title: Factors Affecting the Stability of Platinum(II)
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Biological Activity of Aminopyrimidine Complexes

    • Title: Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines.[6][7][8][9]

    • Source: International Journal of Advanced Research in Science, Communic
    • URL:[Link]

  • Coordination Modes of Aminopyrimidines

    • Title: Preferred exocyclic-amino coordination of W(CO)5 on 2-aminopyrimidine and this compound.[1][3]

    • Source: Inorganica Chimica Acta.
    • URL:[Link][1]

Application Note: Synthetic Routes for 4-Aminopyrimidine-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic routes for 4-aminopyrimidine-based agrochemicals , a structural class distinct from the more common 2-anilinopyrimidines (e.g., Cyprodinil). The primary commercial representative of this specific 4-amino subclass is Diflumetorim (a fungicide). This guide focuses on the construction of the this compound core via ring closure, activation, and nucleophilic displacement.

Executive Summary

The this compound scaffold is a privileged structure in modern agrochemistry, offering fungicidal and insecticidal properties distinct from the 2-anilinopyrimidine class (e.g., Pyrimethanil). While 2-amino derivatives inhibit methionine biosynthesis, 4-aminopyrimidines like Diflumetorim often target complex I of the mitochondrial respiratory chain. This guide provides a high-fidelity synthetic workflow for generating 4-aminopyrimidines, emphasizing the "De Novo" cyclization strategy and the S_NAr displacement of 4-halopyrimidines.

Structural Logic & Retrosynthesis

To synthesize a this compound agrochemical (Target Molecule), the most robust strategic disconnection involves breaking the C4–N bond. This reveals a 4-halopyrimidine electrophile and a primary amine nucleophile. The pyrimidine core is best assembled via condensation of an amidine with a


-dicarbonyl equivalent.
Retrosynthetic Analysis (Diagram)

Retrosynthesis Target Target: this compound (e.g., Diflumetorim) Disconnection C4-N Disconnection Amine Amine Nucleophile (R-NH2) Target->Amine S_NAr Coupling Core Electrophile: 4-Chloro-5-X-6-Y-Pyrimidine Target->Core S_NAr Coupling Precursor Intermediate: 4-Hydroxy-5-X-6-Y-Pyrimidine Core->Precursor Chlorination (POCl3) Reagents Starting Materials: Amidine + Beta-Keto Ester Precursor->Reagents Cyclization (Base-Catalyzed)

Figure 1: Strategic disconnection of the this compound scaffold. The pathway prioritizes late-stage diversification at the C4 position.

Core Synthetic Protocols

The synthesis is divided into three modular phases: Ring Construction , Activation , and Amination .

Phase 1: Construction of the Pyrimidine Core

The foundation of the synthesis is the condensation of a formamidine (or acetamidine) with a


-keto ester. For 5-substituted derivatives (common in bioactive molecules), a 2-substituted acetoacetate is used.

Protocol A: Cyclization to 4-Hydroxypyrimidine

  • Reaction: Formamidine Acetate + Ethyl 2-chloroacetoacetate

    
     5-Chloro-6-methylpyrimidin-4-ol
    
  • Rationale: The 5-chloro substituent is critical for biological activity (lipophilicity/sterics) and is best introduced during ring formation rather than via electrophilic chlorination of the ring, which can be non-selective.

Step-by-Step Methodology:

  • Reagent Prep: In a 500 mL round-bottom flask, dissolve Formamidine Acetate (1.0 equiv, 50 mmol) and Ethyl 2-chloroacetoacetate (1.0 equiv, 50 mmol) in dry Methanol (200 mL).

  • Base Addition: Cool to 0°C. Add Sodium Methoxide (NaOMe, 25% in MeOH, 2.2 equiv) dropwise over 30 minutes. Note: Excess base is required to neutralize the acetate salt and effect deprotonation.

  • Cyclization: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]

  • Workup: Evaporate methanol under reduced pressure. Dissolve the residue in water (100 mL).

  • Precipitation: Acidify carefully with Acetic Acid or 1N HCl to pH 5. The hydroxypyrimidine (tautomer of pyrimidinone) will precipitate as a solid.

  • Isolation: Filter, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield Target: >75%[2][3][4][5]

    • QC Check: ^1H NMR (DMSO-d_6) should show a singlet ~8.0 ppm (H-2) and broad OH/NH signal.

Phase 2: Activation (Chlorination)

The 4-hydroxyl group is a poor leaving group. It must be converted to a chloride (or sulfonate) to enable nucleophilic attack.

Protocol B: Deoxychlorination with POCl_3

  • Reaction: 5-Chloro-6-methylpyrimidin-4-ol + POCl_3

    
     4,5-Dichloro-6-methylpyrimidine
    
  • Safety Critical: POCl_3 is corrosive and reacts violently with water. Use strictly anhydrous conditions.

Step-by-Step Methodology:

  • Setup: Place the dry 4-hydroxypyrimidine precursor (20 mmol) in a dry flask under Argon.

  • Reagent: Add neat Phosphorus Oxychloride (POCl_3) (5.0 equiv).

  • Catalyst: Add N,N-Diethylaniline or DMF (3-5 drops) as a catalyst. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Reaction: Reflux (bath temp ~110°C) for 2–3 hours. The suspension should become a clear solution.

  • Quench (Hazardous): Cool the mixture. Pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash organics with sat. NaHCO_3 (to remove phosphoric acid), dry over MgSO_4, and concentrate.

    • Stability Note: 4-chloropyrimidines are hydrolytically unstable; store in a freezer or use immediately.

Phase 3: S_NAr Amination (The "4-Amino" Step)

This is the diversity-generating step. The 4-position of a pyrimidine is highly electrophilic due to the para-like relationship with N1 and ortho-like relationship with N3.

Protocol C: Nucleophilic Aromatic Substitution

  • Reaction: 4,5-Dichloro-6-methylpyrimidine + Amine

    
     Target this compound
    
  • Case Study: Synthesis of Diflumetorim Analog.

Step-by-Step Methodology:

  • Solvent Selection: Use Isopropanol (IPA) or Acetonitrile . IPA is preferred for green chemistry and ease of workup.

  • Coupling: Dissolve 4,5-dichloro-6-methylpyrimidine (1.0 equiv) in IPA. Add the specific amine (e.g., 1-(4-difluoromethoxyphenyl)ethylamine , 1.1 equiv).

  • Base: Add Triethylamine (Et_3N) or K_2CO_3 (2.0 equiv) to scavenge HCl.

  • Conditions: Heat to 60–80°C for 4 hours.

    • Kinetic Control: The 4-Cl is significantly more reactive than the 5-Cl. The 5-Cl will remain intact under these conditions.

  • Workup: Cool to RT. Pour into water. If solid, filter.[6] If oil, extract with Ethyl Acetate.[7]

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If not, flash chromatography (Hexane/EtOAc).

Mechanistic Visualization

Understanding the regioselectivity is crucial. The 4-position is activated by both nitrogen atoms, whereas the 5-position is deactivated.

SNAr_Mechanism Substrate 4,5-Dichloro-pyrimidine Complex Meisenheimer Complex Substrate->Complex Amine Attack (C4) Product 4-Amino-5-chloro-pyrimidine Substrate->Product Regioselective: C4 >> C5 Complex->Product Loss of Cl-

Figure 2: S_NAr reaction pathway. Nucleophilic attack occurs exclusively at C4 due to resonance stabilization by N1 and N3.

Case Study: Synthesis of Diflumetorim

Target: (RS)-5-chloro-N-[1-(4-difluoromethoxyphenyl)ethyl]-6-methylpyrimidin-4-amine.

StepReagentsConditionsKey Observation
1 Formamidine acetate + Ethyl 2-chloroacetoacetateNaOMe, MeOH, RefluxFormation of 5-chloro-4-hydroxy-6-methylpyrimidine.
2 Intermediate 1 + POCl_3Reflux, 3hConversion to 4,5-dichloro-6-methylpyrimidine.
3 Intermediate 2 + 1-(4-difluoromethoxyphenyl)ethylamineEt_3N, Toluene, 80°CSelective displacement of 4-Cl. 5-Cl remains.

Critical Quality Attributes (CQA):

  • Purity: >98% by HPLC.

  • Impurity Control: Limit "Bis-amino" impurity (double substitution at C4 and C6 if symmetrical precursors are used) and Hydrolysis product (reversion to 4-OH).

Alternative Route: Buchwald-Hartwig Amination

For sterically hindered amines or electron-rich pyrimidines where S_NAr is sluggish, Palladium-catalyzed coupling is required.

  • Catalyst: Pd(OAc)_2 or Pd_2(dba)_3

  • Ligand: Xantphos or BINAP (Bidentate ligands prevent catalyst poisoning by the pyrimidine nitrogens).

  • Base: Cs_2CO_3 (weak base prevents side reactions).

  • Solvent: 1,4-Dioxane or Toluene, 100°C.

References

  • Diflumetorim Synthesis & Activity: Pesticide Manual, 15th Ed., BCPC. Link

  • Pyrimidine Ring Construction: Journal of Heterocyclic Chemistry, "Synthesis of 5-substituted 4-aminopyrimidines." Link

  • SNAr Kinetics in Pyrimidines: Tetrahedron, "Regioselectivity in Nucleophilic Substitution of Chloropyrimidines." Link

  • Buchwald-Hartwig on Heterocycles: Chemical Science, "Pd-catalyzed amination of electron-deficient heterocycles." Link

  • General Agrochemical Pyrimidines: Bioorganic & Medicinal Chemistry, "Pyrimidine fungicides: A review." Link

Sources

microwave-assisted synthesis of 4-aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Aminopyrimidine Compounds

Executive Summary

The this compound pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib analogs), adenosine receptor antagonists, and antimetabolites. Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–48 hours), incomplete conversion, and harsh solvent requirements.

This guide details the transition from conductive heating to microwave-assisted organic synthesis (MAOS) . By leveraging the dipolar polarization mechanism, researchers can access high-temperature/high-pressure windows that accelerate SNAr and cross-coupling reactions from hours to minutes, often with improved impurity profiles.

The Mechanistic Advantage: Dielectric Heating

Unlike conventional oil baths which rely on convection and conduction (surface-to-center heating), microwave irradiation generates heat volumetrically through dipole rotation and ionic conduction .

  • The "Tan Delta" (

    
    ) Factor:  The efficiency of heating is dictated by the solvent's loss tangent (
    
    
    
    ).[1] For this compound synthesis, choosing a solvent with a high
    
    
    allows for rapid superheating.
    • High Absorbers (

      
      ): Ethanol, DMSO, Acetic Acid (Excellent for SNAr).
      
    • Low Absorbers (

      
      ): Toluene, Dioxane (Poor heating; requires susceptors or specific MW-active catalysts).
      

Key Insight: For SNAr displacements on 4-chloropyrimidines, using Ethanol or Water (Green Chemistry) allows the reaction mixture to reach temperatures of 140–160°C—far above their atmospheric boiling points—inside sealed vessels, driving the reaction to completion in <20 minutes.

Strategic Pathway Selection

Select your synthetic route based on substrate availability and amine nucleophilicity.

SynthesisStrategy Start Target: this compound Precursor Is 4-Halopyrimidine Available? Start->Precursor NucCheck Amine Nucleophilicity Precursor->NucCheck Yes RouteC Route C: De Novo Cyclization (Guanidine + Enones) Precursor->RouteC No (Build Ring) RouteA Route A: S_NAr Displacement (Green/Standard) NucCheck->RouteA High (Aliphatic/Aniline) RouteB Route B: Pd-Catalyzed Buchwald-Hartwig NucCheck->RouteB Low (Steric/Electron-Poor)

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Detailed Experimental Protocols

Protocol A: SNAr Displacement (The "Green" Standard)

Best for: Primary amines, non-hindered anilines, and electron-deficient pyrimidines.

Materials:

  • 4-Chloro-2-methylpyrimidine (1.0 equiv)

  • Target Amine (1.2 equiv)

  • Base: DIPEA (1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Workflow:

  • Loading: In a 10 mL microwave process vial, dissolve the pyrimidine (0.5 mmol) and amine (0.6 mmol) in EtOH (3 mL).

  • Sealing: Crimp the vial with a PTFE/silicone septum cap.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 150°C.

    • Pressure Limit: 15 bar (Safety Cutoff).

    • Time: 10–15 minutes.

    • Stirring: High.

  • Workup: Cool to 50°C using compressed air (integrated in most reactors). Pour into ice water. The product often precipitates. Filter and wash with cold EtOH.

Expert Note: If the product does not precipitate, the high polarity of EtOH allows for direct loading onto SCX (Strong Cation Exchange) cartridges for rapid purification, avoiding aqueous extraction.

Protocol B: Microwave Buchwald-Hartwig Amination

Best for: Weak nucleophiles, sterically hindered amines, or electron-rich pyrimidines where SNAr fails.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Xantphos (3 mol%) OR 
    
    
    
    / BINAP.
  • Base:

    
     (2.0 equiv, dry).
    
  • Solvent: Benzotrifluoride (BTF) or Toluene/t-BuOH (4:1).

Why BTF? While Toluene is standard for thermal Buchwald reactions, it is transparent to microwaves (


). BTF mimics Toluene's solubility profile but has a higher dielectric constant, allowing efficient coupling without "susceptor" additives.

Workflow:

  • Inerting: Flush the microwave vial with Nitrogen/Argon.

  • Loading: Add solid reagents (

    
    , Ligand, Base, Substrate). Add degassed solvent (3–4 mL).
    
  • Pre-stir: Stir for 1 min to complex the catalyst.

  • Irradiation:

    • Temp: 130°C.

    • Time: 20 minutes.

    • Power: Max 200W (to prevent overshoot).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: De Novo Cyclization (Guanidine Method)

Best for: Creating the pyrimidine core from scratch when the 4-chloro precursor is unstable or expensive.

Reaction: Guanidine HCl + Enone/Chalcone


 this compound derivative.

Workflow:

  • Mix: Guanidine HCl (1.5 mmol), Chalcone derivative (1.0 mmol), and NaOH (2.0 mmol) in Ethanol (3 mL).

  • Irradiation: Heat at 140°C for 15 minutes.

  • Mechanism: The microwave energy accelerates the condensation and subsequent oxidation (aromatization) steps in one pot.

Data & Comparison

Table 1: Comparison of Conventional vs. Microwave Methods for this compound Synthesis

ParameterConventional Heating (Reflux)Microwave Synthesis (Protocol A)Advantage
Temperature 80°C (EtOH Reflux)150°C (Superheated EtOH)Kinetic acceleration
Time 12 – 24 Hours10 – 20 Minutes60x throughput increase
Yield 55 – 70%85 – 96%Cleaner conversion
Solvent Vol. 20 – 50 mL2 – 4 mLGreen/Waste reduction
Pressure 1 atm8 – 12 barAccess to activation energy

Troubleshooting & Safety Optimization

  • Pressure Management: Ethanol at 160°C generates ~10–12 bar of pressure. Ensure your microwave vial is rated for at least 20 bar. If using water , pressure rises faster; do not exceed 2/3rds of the vessel volume to prevent headspace over-pressurization.

  • Thermal Runaway: When using ionic liquids or highly polar catalysts, the reaction can heat exponentially. Use "PowerMax" or simultaneous air-cooling features to maintain constant temperature without power cutoffs.

  • Solvent Swapping: If a reaction fails in Toluene (low absorption), do not just turn up the power. Switch to Chlorobenzene or Benzotrifluoride to improve dielectric coupling.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Leadbeater, N. E. (2005). Microwave-Promoted Synthesis of 4-Aminopyrimidines via the Trimerization of Nitriles.[2] Journal of Combinatorial Chemistry. [Link]

  • Schön, et al. (2008). Optimization of Buchwald-Hartwig Amination using Benzotrifluoride in Microwave Synthesis. Journal of Organic Chemistry. [Link][3]

  • MDPI Pharmaceuticals. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry (SNAr Protocols). Pharmaceuticals. [Link][4][5][6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Aminopyrimidine Isomers in Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the subtle yet critical differences in the reactivity of its derivatives is paramount for efficient and rational drug design. This guide provides an in-depth comparison of the three primary aminopyrimidine isomers—2-aminopyrimidine, 4-aminopyrimidine, and 5-aminopyrimidine—in the context of substitution reactions. We will move beyond simple protocols to explore the electronic underpinnings of their reactivity, supported by experimental data and practical methodologies.

The Electronic Landscape: Why Isomerism Dictates Reactivity

The inherent reactivity of any aminopyrimidine isomer is a direct consequence of the interplay between the electron-donating amino group (-NH₂) and the intrinsically electron-deficient (π-deficient) pyrimidine ring. The two nitrogen atoms in the pyrimidine ring withdraw electron density, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The amino group, a powerful activating group, fundamentally alters this electronic landscape, but its influence is highly dependent on its position.

The basicity of the isomers, reflected in their pKa values, provides a preliminary indication of electron availability. 2-Aminopyrimidine has a pKa of approximately 3.5[3][4], while this compound is more basic with a pKa around 5.7.[5] This difference suggests a greater electron density on the ring nitrogens in the 4-isomer, which has significant implications for its reaction pathways.

The following diagram illustrates the key resonance contributors for each isomer, highlighting how the position of the amino group directs electron density within the ring.

G cluster_2AP 2-Aminopyrimidine cluster_4AP This compound cluster_5AP 5-Aminopyrimidine node_2AP 2-AP Activates C5 Deactivates C2/C4/C6 to SNAr res_2AP Resonance places negative charge on ring nitrogens and C5 node_2AP->res_2AP e⁻ donation node_4AP 4-AP Activates C5 Deactivates C2/C4/C6 to SNAr res_4AP Resonance places negative charge on N1 and C2, C5, C6 node_4AP->res_4AP e⁻ donation node_5AP 5-AP Strongly activates C4 & C6 for EAS res_5AP Resonance places negative charge on C4 and C6 node_5AP->res_5AP e⁻ donation G Start 2,4-Dichloropyrimidine + Amine (R-NH2) Step1 Nucleophilic Attack at C4 or C2 Start->Step1 Intermediate_C4 Meisenheimer Intermediate (Attack at C4) Charge on N3 (Stable) Step1->Intermediate_C4 Favored Pathway Intermediate_C2 Meisenheimer Intermediate (Attack at C2) Charge on N1 (Less Stable) Step1->Intermediate_C2 Disfavored Pathway Step2 Loss of Cl⁻ Intermediate_C4->Step2 Intermediate_C2->Step2 Product_C4 Major Product: 4-Amino-2-chloropyrimidine Step2->Product_C4 Product_C2 Minor Product: 2-Amino-4-chloropyrimidine Step2->Product_C2

Sources

Validating 4-Aminopyrimidine Purity: A Comparative Guide (HPLC vs. qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Purity Paradox" in Raw Material Qualification

In pharmaceutical synthesis, 4-aminopyrimidine (CAS 591-54-8) is a critical building block for nucleoside analogs and kinase inhibitors.[1] A common failure mode in drug development is relying solely on Certificate of Analysis (CoA) values derived from HPLC Area% (chromatographic purity). This often masks significant contaminants—specifically inorganic salts, moisture, and non-chromophoric residual solvents—that do not absorb UV light but drastically affect stoichiometric precision.

This guide compares the industry-standard RP-HPLC method against Quantitative NMR (qNMR) .[1] While HPLC is essential for identifying specific organic impurities (isomers and precursors), we demonstrate why qNMR is the superior orthogonal technique for establishing absolute assay (weight % purity) in compliance with USP <761> and <621> modernization standards.

Part 1: The Challenge – Defining Critical Quality Attributes (CQAs)

This compound is a polar, basic heterocycle (


).[1] Its synthesis (often via ammonolysis of 4-chloropyrimidine or decarboxylation routes) introduces specific impurity classes that dictate the validation strategy.
Impurity TypeSpecific ContaminantsDetection Risk
Positional Isomers 2-aminopyrimidine, 3-aminopyrimidineHigh: Co-elution in standard C18 HPLC due to similar polarity.[1]
Synthetic Precursors 4-chloropyrimidine, PyrimidineMedium: Distinct UV spectra but different response factors.[1]
Inorganic/Solvents Ammonium chloride, Water, MethanolCritical: Invisible to UV detection. Causes "100% Area" but <90% Assay.

Part 2: Method A – RP-HPLC (The Specificity Standard)

Objective: To separate and quantify organic impurities (isomers and starting materials). Regulatory Basis: USP <621> Chromatography (System Suitability).[1][2][3][4]

Standard C18 columns often fail to retain this compound due to its high polarity.[1][5] The following protocol utilizes Ion-Pairing Chromatography or Aqueous-Stable Phases to ensure retention and separation from the solvent front.

Experimental Protocol
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Aqueous C18 (e.g., YMC-Pack ODS-AQ or Phenomenex Kinetex Biphenyl),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 6.5) + 
    
    
    
    Sodium 1-Octanesulfonate (Ion-Pairing Agent).[1][5]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold for polar retention)

    • 5–20 min: 5%

      
       40% B (Linear ramp)
      
    • 20–25 min: 40% B (Wash)

  • Flow Rate:

    
    .
    
  • Detection:

    
     (max) and 
    
    
    
    (impurity tracking).
  • Temperature:

    
    .
    

Validation Criteria (Self-Validating System):

  • Resolution (

    
    ):  Must be 
    
    
    
    between this compound and 2-aminopyrimidine (isomer).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Note: Basic amines tail on silica; the ion-pairing agent mitigates this).

Part 3: Method B – 1H-qNMR (The Absolute Assay Standard)

Objective: To determine the absolute weight % purity (Assay) and quantify residual solvents/salts. Regulatory Basis: USP <761> Nuclear Magnetic Resonance (Quantitative Applications).[1]

qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS).[6] This eliminates errors caused by hygroscopic reference materials.[1]

Experimental Protocol
  • Instrument:

    
     (or higher) NMR Spectrometer (e.g., Bruker Avance).
    
  • Solvent: DMSO-

    
     (Universal solubility for pyrimidines).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO

    
    ).[1]
    
    • Why Maleic Acid? Distinct singlet at

      
      , clear of pyrimidine aromatic region (
      
      
      
      ).
  • Relaxation Delay (

    
    ): 
    
    
    
    (Must be
    
    
    of the slowest relaxing proton to ensure 99.9% magnetization recovery).
  • Pulse Angle:

    
    .[1]
    
  • Scans: 16–64 (for S/N > 150:1).[1]

Calculation (The Truth Algorithm):



Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Integral area[1][7][8]
    
  • 
     = Number of protons (e.g., 2 for 4-AP amine, 2 for Maleic Acid vinylics)
    
  • 
     = Molecular Weight[1]
    
  • 
     = Mass weighed[1]
    

Part 4: Comparative Data & Validation Workflow

The table below illustrates a typical scenario where HPLC misleads the researcher regarding the "true" amount of active reactant.

Table 1: Comparative Analysis of "98% Grade" this compound[1]
ParameterMethod A: HPLC-UVMethod B: qNMRInterpretation
Purity Value 99.2% (Area) 94.5% (w/w) Discrepancy: Sample contains ~5% non-UV active mass.[1]
Impurities Detected 0.8% (2-aminopyrimidine)0.8% (Isomer) + 3.5% Water + 1.2% Inorganic SaltsHPLC "blinds" the user to salts/water.[1]
Time to Result 45 min (Gradient + Equil)15 min (Prep + Scan)qNMR is faster for assay; HPLC is better for trace organic impurity ID.[1]
Reference Std Required? Yes (Response factors needed)No (Only Internal Standard needed)qNMR reduces supply chain dependency.
Validation Decision Workflow (DOT Diagram)

The following diagram outlines the logical flow for validating a new batch of this compound using this orthogonal approach.

ValidationWorkflow cluster_HPLC Method A: Specificity (HPLC-UV) cluster_qNMR Method B: Accuracy (qNMR) Start Raw Material: this compound Solubility Solubility Check (DMSO-d6 vs Mobile Phase) Start->Solubility HPLC_Run Run Ion-Pair HPLC (C18, pH 6.5, 260nm) Solubility->HPLC_Run qNMR_Prep Add Internal Std (Maleic Acid) Solubility->qNMR_Prep HPLC_Result Calculate Area % (Organic Impurities) HPLC_Run->HPLC_Result Compare Compare Results: Is (Area% - Weight%) > 2.0%? HPLC_Result->Compare qNMR_Run Acquire 1H NMR (D1 = 30s) qNMR_Prep->qNMR_Run qNMR_Result Calculate Weight % (Absolute Assay) qNMR_Run->qNMR_Result qNMR_Result->Compare Fail REJECT / RE-PURIFY (High Salt/Moisture Content) Compare->Fail Yes (Dirty) Pass RELEASE (Valid for Synthesis) Compare->Pass No (Clean)

Figure 1: Orthogonal validation workflow ensuring both organic purity (HPLC) and stoichiometric accuracy (qNMR).

References

  • Holzgrabe, U., et al. (2014).[1] Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. [Link]

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 4-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Aminopyrimidine, a compound that, while valuable in synthesis, presents notable health hazards. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of why specific protective measures are necessary, thereby fostering a proactive safety culture within your laboratory.

The Hazard Profile of this compound: Understanding the "Why" Behind PPE

This compound is classified as a hazardous substance that can cause significant health effects upon exposure. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Acute Oral Toxicity: Some sources classify this compound as fatal if swallowed.[1]

  • Skin Irritation: Direct contact can lead to skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or powder may cause irritation to the respiratory system.[1][2]

These hazards necessitate a multi-faceted approach to personal protection, where each piece of Personal Protective Equipment (PPE) serves as a critical barrier against a specific route of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace.[4][5]

Core Directive: Your Personal Protective Equipment Protocol

The selection of appropriate PPE is not a one-size-fits-all scenario. It is dependent on the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a ventilated enclosure) Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a certified chemical fume hood)
Performing reactions and transfers Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Laboratory coatIn a certified chemical fume hood
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or gownN95 respirator or higher
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If the procedure requires respiratory protection, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if there is a splash hazard.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, put on the second pair of gloves over the first.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove the outer pair of gloves first (if double-gloving) by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Gown/Lab Coat: Unbutton your lab coat. Peel it away from your body, touching only the inside of the garment. Turn it inside out as you remove it and fold it away from your body.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and then your goggles, handling them by the sides.

  • Respirator (if worn): Remove your respirator without touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the generation of dust.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean it thoroughly after use.

  • Ensure that an eyewash station and safety shower are readily accessible.

Disposal Plan:

Contaminated materials and waste must be handled as hazardous waste.

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weigh boats, and other solid materials should be placed in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][6] Do not pour it down the drain.[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Task Involving This compound AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk LowRisk Low Risk (e.g., handling sealed container) AssessRisk->LowRisk Low ModerateRisk Moderate Risk (e.g., weighing, preparing solutions) AssessRisk->ModerateRisk Moderate HighRisk High Risk (e.g., large quantities, potential for spill) AssessRisk->HighRisk High PPE_Low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves LowRisk->PPE_Low PPE_Moderate Standard PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves - N95 Respirator (if not in hood) ModerateRisk->PPE_Moderate PPE_High Enhanced PPE: - Chemical Resistant Gown - Goggles & Face Shield - Double Nitrile Gloves - Higher-level Respirator HighRisk->PPE_High

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • D'souza, R., & Kudva, A. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Sdfine. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 15). 4-AMINOPYRIDINE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.